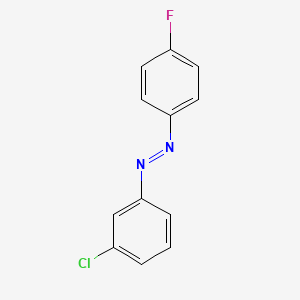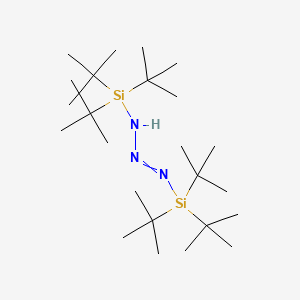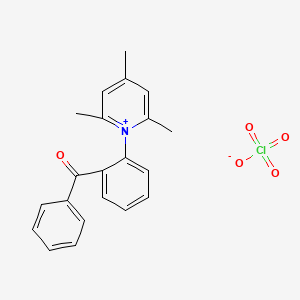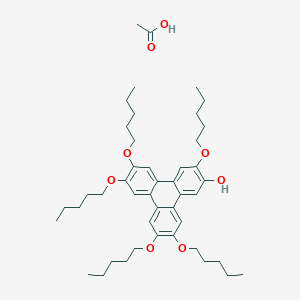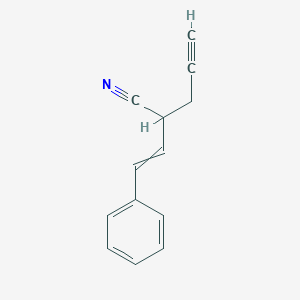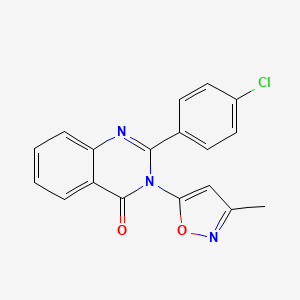
4(3H)-Quinazolinone, 2-(4-chlorophenyl)-3-(3-methyl-5-isoxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-3-(3-methylisoxazol-5-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, substituted with a 4-chlorophenyl group and a 3-methylisoxazol-5-yl group. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(3-methylisoxazol-5-yl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable leaving group on the quinazolinone core is replaced by the 4-chlorophenyl group.
Attachment of the 3-Methylisoxazol-5-yl Group: The 3-methylisoxazol-5-yl group can be attached through a condensation reaction with an appropriate isoxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, leading to the formation of hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Hydroxyl or carboxyl derivatives of the isoxazole ring.
Reduction: Hydroxyl derivatives of the quinazolinone core.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
2-(4-Chlorophenyl)-3-(3-methylisoxazol-5-yl)quinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-(3-methylisoxazol-5-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the chlorophenyl and isoxazole substitutions.
2-(4-Methylphenyl)quinazolin-4(3H)-one: Contains a methyl group instead of a chlorine atom on the phenyl ring.
3-(3-Methylisoxazol-5-yl)quinazolin-4(3H)-one: Lacks the chlorophenyl substitution.
Uniqueness
2-(4-Chlorophenyl)-3-(3-methylisoxazol-5-yl)quinazolin-4(3H)-one is unique due to the presence of both the 4-chlorophenyl and 3-methylisoxazol-5-yl groups, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
90059-40-8 |
|---|---|
Molecular Formula |
C18H12ClN3O2 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-(3-methyl-1,2-oxazol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C18H12ClN3O2/c1-11-10-16(24-21-11)22-17(12-6-8-13(19)9-7-12)20-15-5-3-2-4-14(15)18(22)23/h2-10H,1H3 |
InChI Key |
WDXFLBLHKQYIIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




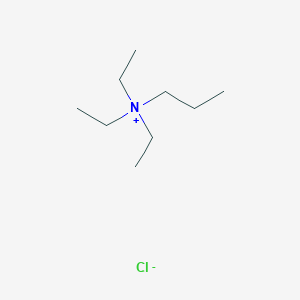
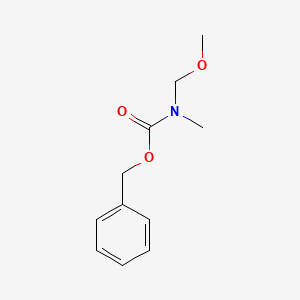
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
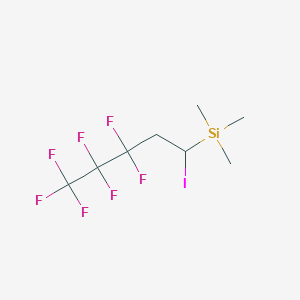
![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)
